N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin is a chemical compound that is a derivative of Linagliptin, which is primarily used in the treatment of type 2 diabetes. Linagliptin functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhancing the levels of incretin hormones, leading to increased insulin secretion and reduced glucagon levels in the blood, thereby aiding in glucose regulation. This derivative has garnered attention for its potential applications in both medicinal chemistry and pharmacology.
The synthesis of N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin typically involves several key steps:
The industrial production of this compound may utilize batch processing or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes .
The molecular structure of N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin can be represented by its chemical formula and structural diagram, highlighting the arrangement of atoms and functional groups.
Key data points include:
N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin can undergo various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin mirrors that of Linagliptin itself. It inhibits the DPP-4 enzyme, leading to an increase in incretin hormone levels. This results in enhanced insulin secretion from pancreatic beta cells and decreased glucagon secretion from alpha cells, effectively lowering blood glucose levels .
Key chemical properties include:
The compound's stability, reactivity under various conditions, and interactions with biological systems are crucial for its application in scientific research .
N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-y) Linagliptin has several scientific uses:
The impurity N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin arises during linagliptin synthesis due to incomplete alkylation or unintended bromination. Linagliptin’s core structure involves sequential alkylations: first at the N-7 position of the xanthine scaffold with 1-bromo-2-butyne, followed by N-1 alkylation with 2-(chloromethyl)-4-methylquinazoline. The impurity forms when residual 8-bromo-3,7-dihydropurine-2,6-dione (a linagliptin precursor) undergoes competitive reactions. If unreacted bromine persists at the C-8 position, nucleophilic substitution with 3-(R)-aminopiperidine may be incomplete, leaving sites vulnerable to side reactions. Concurrently, the solvent system (e.g., dimethylformamide or N-methylpyrrolidone) may facilitate nucleophilic displacement by 1-bromo-2-butyne analogs, such as 1,3-dibromobutene, forming the 3-bromo-2-buten-1-yl adduct [2] [6] [9].
Table 1: Synthetic Routes and Associated Impurity Formation
Synthetic Step | Reagents/Conditions | Impurity Yield Range | Key Contributing Factor |
---|---|---|---|
N-7 Alkylation | 1-Bromo-2-butyne, K₂CO₃, DMF, 60°C | 0.15–0.32% | Residual 8-bromoxanthine |
C-8 Substitution | (R)-3-Aminopiperidine, DIEA, NMP, 100°C | 0.10–0.27% | Incomplete Boc deprotection |
Purification | Ethanolamine, THF/H₂O | ≤0.33% | Solvent-mediated bromoalkene addition |
Electrochemical or thermal decarboxylation of α,β-unsaturated acids in bromide-rich environments (e.g., ammonium bromide) may generate electrophilic bromo species. These react with the des-alkyl linagliptin intermediate, forming the N-(3-bromo-2-buten-1-yl) derivative [8].
Alkylation inefficiencies directly enable this impurity. The primary route uses 1-bromo-2-butyne for N-7 functionalization. However, if the reaction temperature exceeds 70°C, 1-bromo-2-butyne can isomerize to 1,3-dibromobutene—a potent electrophile. This isomerization is catalyzed by residual bases (e.g., diisopropylethylamine) or metal ions (e.g., K⁺ from K₂CO₃). The dibromobutene then attacks the deprotonated piperidine nitrogen of linagliptin or its intermediates, displacing bromide and forming the branched-chain adduct [3] [6].
Bromination mechanisms further amplify this risk:
Table 2: Bromination Methods and Byproduct Outcomes
Bromination Method | Conditions | Primary Site of Reactivity | Byproduct Yield |
---|---|---|---|
Classical Electrophilic | Br₂, FeCl₃, CH₂Cl₂, 25°C | Quinazoline C-4 methyl | 0.8–1.2% |
Electrochemical | NH₄Br, Pt anode, MeCN/H₂O, 40 mA | Xanthine C-8 | ≤0.5% |
Thermal Isomerization | 1-Bromo-2-butyne, >70°C, NMP | Piperidine nitrogen | 0.3–0.9% |
Forced degradation studies reveal that N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin forms under oxidative and acidic conditions. Oxidation with hydrogen peroxide (3–15% v/v) at 60°C causes cleavage of the parent drug’s butynyl chain via radical intermediates. The resulting des-alkyl linagliptin reacts with brominated solvents (e.g., methylene bromide) or bromide salts (e.g., KBr) to form the impurity. Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) data confirm a [M+H]⁺ ion at m/z 552.10 (C₂₅H₂₈N₈O₂⁷⁹Br) and characteristic fragments at m/z 473.15 (loss of Br) and 356.08 (cleavage of the quinazoline-piperidine bond) [1] [3].
Acidic hydrolysis (0.1–1 M HCl, 60°C) hydrolyzes the piperidine amine group, increasing nucleophilicity. Bromide ions (from reagents or solvents) oxidize to bromonium ions (Br⁺) under acidic conditions, which alkylate the amine. This mechanism is evidenced by 16.42% degradation after 24 hours in HCl, with the impurity constituting ~2.3% of total degradants [1]. Photolytic and thermal stress induce minimal degradation (<0.1%), confirming bromoalkenylation requires ionic rather than radical pathways [1] [3].
Table 3: Stress Conditions and Degradation Product Formation
Stress Condition | Exposure Parameters | Impurity Level | Proposed Mechanism |
---|---|---|---|
Acid Hydrolysis | 0.1 M HCl, 60°C, 24 h | 2.3% (of total degradants) | Br⁺ attack on dealkylated amine |
Oxidation | 3% H₂O₂, 60°C, 24 h | 1.8% | Radical cleavage + bromoalkenylation |
Photolysis | 1.2 million lux hours, 25°C | <0.05% | Not significant |
Thermal | 80°C, 15 days | <0.05% | Not significant |
The impurity’s stability under physiological pH (6–8) is low, with hydrolysis to des-alkyl linagliptin occurring within 48 hours. This suggests limited bioaccumulation potential but necessitates rigorous process control during manufacturing [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0